molecular formula C9H19N3O B8808164 4-(Isopropylamino)piperidine-4-carboxamide CAS No. 83783-48-6

4-(Isopropylamino)piperidine-4-carboxamide

Cat. No. B8808164
CAS RN: 83783-48-6
M. Wt: 185.27 g/mol
InChI Key: NXDRIGBDGHDLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropylamino)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isopropylamino)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopropylamino)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83783-48-6

Product Name

4-(Isopropylamino)piperidine-4-carboxamide

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-(propan-2-ylamino)piperidine-4-carboxamide

InChI

InChI=1S/C9H19N3O/c1-7(2)12-9(8(10)13)3-5-11-6-4-9/h7,11-12H,3-6H2,1-2H3,(H2,10,13)

InChI Key

NXDRIGBDGHDLNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCNCC1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the 1-benzyl-4-isopropylamino-4-piperidinecarboxamide (250 mg, 0.91 mmol) (commercially available from Aldrich Chemical, Milwaukee, Wis.), 10% palladium on charcoal (30% by weight, 81 mg) and formic acid (5 mmol) in methanol (4 ml) was stirred vigorously overnight at room temperature. The reaction mixture was filtered through a celite pad and concentrated in vacuo to provide the product 4-carbamoyl-4-(isopropylamino)piperidine (191 mg, 90%) as a formic acid salt. A mixture of the chloride I-1f (100 mg, 0.28 mmol), 4-carbamoyl-4-(isopropylamino)-piperidine (85 mg, 0.306 mmol) and triethylamine (0.13 ml, 0.92 mmol) in dry ethanol (2 ml) was refluxed for 3 hrs. The reaction mixture was cooled to room temperature and water was added to precipitate out solids. The filtrate was acidified and washed with ethyl acetate to remove impurities. The aqueous layer was basified with 1 N NaOH and extracted with dichloromethane, dried and concentrated to give crude solid. This was combined with the filtered solids and purified using short plug silica gel with 10% MeOH:EtOAc as eluant to provide the desired product 1A-1 (46 mg, 30%) as a white solid: 1H NMR (400 MHz, CD3OD) δ 8.78 (s, 1H), 7.68–7.41 (m, 6H), 7.19–7.14 (t, 2H), 4.42 (br d, 2H), 4.16–4.13 (br t, 2H), 2.95–2.92 (m, 1H), 2.17–2.12 (m, 2H), 1.83–1.80 (br d, 2H), 1.10 (d, 6H); MS (m/z): 524.5 (M+H); Ret time (RT): 1.7 min.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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